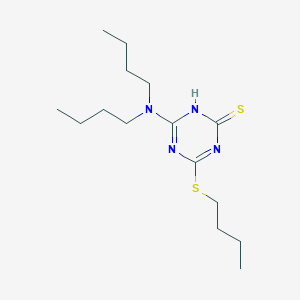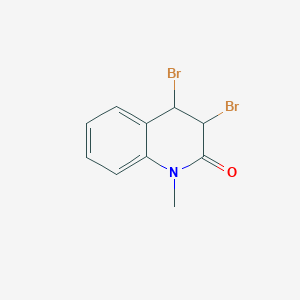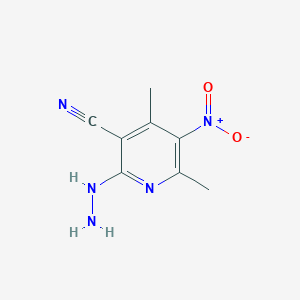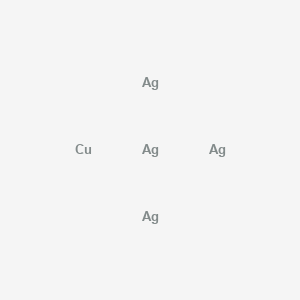![molecular formula C5H12B2ClO B14372080 (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl CAS No. 89992-21-2](/img/structure/B14372080.png)
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl is a boron-containing compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of boron atoms, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl typically involves the reaction of chloromethyl compounds with boron-containing reagents. One common method is the reaction of chloromethyl boronic acid with methoxy(methyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to boranes or other reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted boron-containing compounds.
Applications De Recherche Scientifique
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl involves its interaction with molecular targets through its boron-containing groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s reactivity is largely determined by the presence of boron atoms, which can form covalent bonds with other elements, facilitating its role in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Pinacol boronic esters: Valuable building blocks in organic synthesis with similar boron-containing structures.
Thiosulfate: An oxyanion of sulfur with applications in various chemical processes.
Uniqueness
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl is unique due to its specific combination of chloromethyl and boron-containing groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
89992-21-2 |
|---|---|
Formule moléculaire |
C5H12B2ClO |
Poids moléculaire |
145.23 g/mol |
InChI |
InChI=1S/C5H12B2ClO/c1-7(9-2)4-3-6-5-8/h3-5H2,1-2H3 |
Clé InChI |
PNOYSBHMMHQVDY-UHFFFAOYSA-N |
SMILES canonique |
[B](CCB(C)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)

![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)



![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)

![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)


